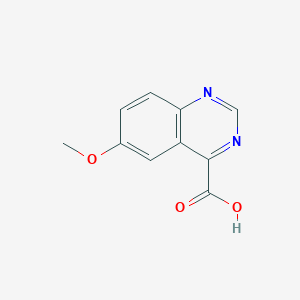
6-Methoxyquinazoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyquinazoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a methoxy group at the 6th position and a carboxylic acid group at the 4th position. Quinazoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyquinazoline-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of isatin with enaminone in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification with dilute hydrochloric acid . Another method includes the use of microwave-assisted reactions, which provide a more efficient and environmentally friendly approach to synthesizing quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinazoline-4,6-dicarboxylic acid.
Reduction: 6-Methoxyquinazoline-4-methanol or 6-Methoxyquinazoline-4-carbaldehyde.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methoxyquinazoline-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 6-Methoxyquinazoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline-4-carboxylic acid: Similar structure but with a quinoline core instead of quinazoline.
6-Methoxyquinoline-3-carboxylic acid: Another quinoline derivative with the carboxylic acid group at the 3rd position
Uniqueness
6-Methoxyquinazoline-4-carboxylic acid is unique due to its quinazoline core, which imparts distinct biological activities compared to quinoline derivatives. The presence of the methoxy group at the 6th position and the carboxylic acid group at the 4th position further enhances its chemical reactivity and potential as a pharmacologically active compound.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
6-methoxyquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-6-2-3-8-7(4-6)9(10(13)14)12-5-11-8/h2-5H,1H3,(H,13,14) |
InChI Key |
LRDRVQIXBGMRAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B15262644.png)

![3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B15262668.png)
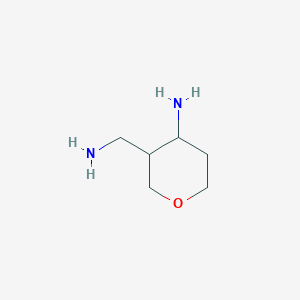
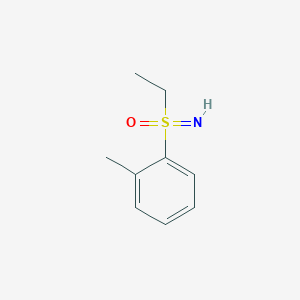
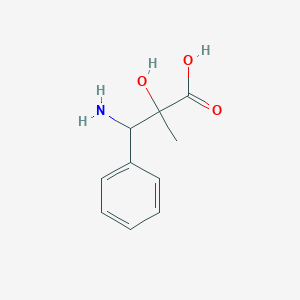
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B15262688.png)
![(2S)-2-[(2S)-2-Amino-4-methylpentanamido]-3-hydroxypropanoic acid hydrochloride](/img/structure/B15262696.png)
![2-chloro-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]acetamide](/img/structure/B15262703.png)
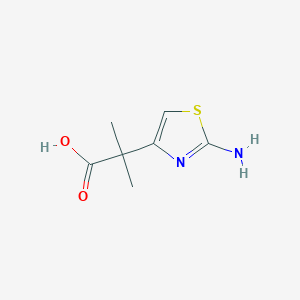
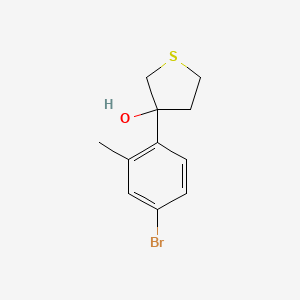
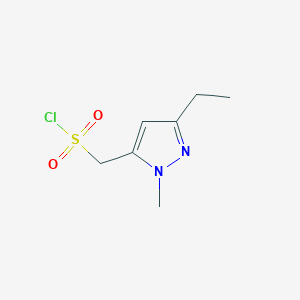
![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B15262714.png)

